molecular formula C13H18Cl2N2 B3055158 1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine CAS No. 6323-14-4

1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine

Cat. No. B3055158
CAS RN: 6323-14-4
M. Wt: 273.2 g/mol
InChI Key: AJMULYPQYYXEQK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine (1CP4CPP) is an organic compound used in a variety of scientific research applications. It is a member of the piperazine family of compounds, and is composed of a 1-(4-chlorophenyl) ring fused to a 4-(3-chloropropyl) piperazine ring. 1CP4CPP has been studied extensively in the fields of biochemistry and physiology, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine has been studied for its synthesis and chemical properties. A study by Mai (2005) details the synthesis process of a closely related compound, 1-(3-chlorophenyl)piperazine, from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, achieving an overall yield of 45.7% (Mai, 2005). Similarly, Weiliang (2008) discusses the synthesis of medicinal intermediates, including 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, which are important for the preparation of N,N-substituted piperazines (Weiliang, 2008).

Structural and Electronic Analysis

Bhat et al. (2018) conducted theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride. Their research provides insights into the compound's crystalline structure, electronic properties, and potential biological activity (Bhat et al., 2018).

Pharmacological Research

Studies on derivatives of this compound have shown potential pharmacological applications. Mallikarjuna et al. (2014) synthesized a series of derivatives and screened them for anticancer and antituberculosis activities, with some compounds exhibiting significant effects (Mallikarjuna et al., 2014).

Analytical Applications

The compound has also been studied for its analytical applications. Venugopal et al. (2014) developed a method for the quantitative determination of a related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, using liquid chromatography-tandem mass spectrometry, indicating its potential use in trace analysis (Venugopal et al., 2014).

Spectroscopic Studies

Dikmen (2019) conducted spectroscopic studies on 1-(4-Chlorophenyl) piperazine, using techniques like NMR, FTIR, and Raman to analyze its molecular structure, providing vital information for its characterization (Dikmen, 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-6-1-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,1,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMULYPQYYXEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283627
Record name 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6323-14-4
Record name NSC32558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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